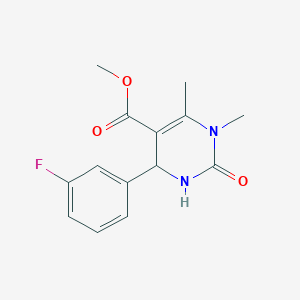![molecular formula C20H25NO3 B379892 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol](/img/structure/B379892.png)
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol
Vue d'ensemble
Description
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol is an organic compound known for its unique structural properties and potential applications in various fields. This compound features a phenolic core substituted with two tert-butyl groups at the 2 and 6 positions and a nitrophenyl group at the 4 position. The presence of these bulky tert-butyl groups and the nitro group significantly influences its chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol typically involves a multi-step process. One common method includes the nitration of 2,6-Di-tert-butylphenol followed by a coupling reaction with a nitrophenyl derivative. The nitration step is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of strong oxidizing agents.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho to the phenolic hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Halogenated phenolic compounds.
Applications De Recherche Scientifique
3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a stabilizer in polymer chemistry.
Biology: Investigated for its potential antioxidant properties and its role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting oxidative stress-related diseases.
Industry: Utilized as an additive in materials to enhance stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of 3,5-ditert-butyl-4'-nitro[1,1'-biphenyl]-4-ol involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant by neutralizing free radicals. The nitro group can undergo reduction, leading to the formation of reactive intermediates that interact with cellular components, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: Known for its antioxidant properties and used in food preservation.
2,4-Di-tert-butylphenol: Utilized in the production of antioxidants and UV absorbers.
2,6-Di-tert-butyl-4-methoxyphenol: Employed in protecting cosmetics, drugs, and foods from oxidative degradation.
Uniqueness
Its ability to undergo specific chemical transformations makes it a valuable compound for targeted research and industrial applications .
Propriétés
Formule moléculaire |
C20H25NO3 |
|---|---|
Poids moléculaire |
327.4g/mol |
Nom IUPAC |
2,6-ditert-butyl-4-(4-nitrophenyl)phenol |
InChI |
InChI=1S/C20H25NO3/c1-19(2,3)16-11-14(12-17(18(16)22)20(4,5)6)13-7-9-15(10-8-13)21(23)24/h7-12,22H,1-6H3 |
Clé InChI |
NFAPOEUBQBHZKR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=C(C=C2)[N+](=O)[O-] |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Methyl 2-{[(3,5-dimethylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379811.png)
![Methyl 2-{[(2-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379813.png)
![dimethyl 2-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379814.png)
![dimethyl 2-[(4-chlorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379815.png)
![ethyl 2-((5-(((4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetate](/img/structure/B379817.png)
![dimethyl 2-[(2-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379818.png)

![ETHYL 2-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-3-METHYLBUTANAMIDO]-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B379821.png)
![dimethyl 2-[(4-bromobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B379822.png)
![Methyl 2-{[(4-chlorophenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379824.png)
![methyl 2-{[(2-methoxyphenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B379825.png)
![Methyl 2-{[(4-isopropylphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379829.png)
![Methyl 2-{[(4-methoxyphenoxy)acetyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379831.png)
![Methyl 6-methyl-2-[[2-(5-methyl-2-propan-2-ylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B379832.png)
